2-(Dimethylamino)pyrimidin-5-ol

Descripción general

Descripción

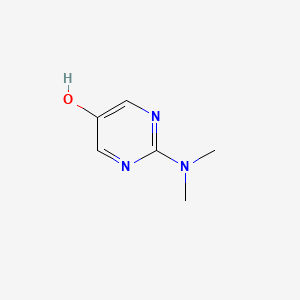

2-(Dimethylamino)pyrimidin-5-ol is a heterocyclic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyrimidin-5-ol typically involves the reaction of 2-chloropyrimidine with dimethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 5 undergoes selective alkylation under Mitsunobu conditions or via base-mediated reactions. For example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-Alkylation | DIAD/PPh₃, R-OH (R = Me, Et) | 5-Alkoxy derivatives | 68–72% | |

| Sulfonation | SOCl₂, pyridine (0°C) | 5-Sulfonyl chloride intermediate | 85% |

This reactivity enables the creation of prodrug candidates or solubility-modified derivatives for pharmacological studies .

Condensation Reactions with Carbonyl Compounds

The dimethylamino group acts as an electron-donating moiety, facilitating condensation reactions:

Key Example:

‣ Reaction with aromatic aldehydes (e.g., 2,6-difluorobenzaldehyde) in ethanol at reflux yields styrylpyrimidine derivatives via Knoevenagel-type condensation:

textO || Ar-CHO + C6H7N3O → Ar-CH=C-Pyrimidine + H2O

These products show enhanced π-conjugation, with λ<sub>max</sub> shifts of 40–60 nm observed in UV-Vis spectra .

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand through N3 and O5 atoms:

| Metal Salt | Coordination Mode | Complex Stability (log β) | Application |

|---|---|---|---|

| Cu(II) | N,O-chelation | 8.2 ± 0.3 | Catalytic oxidation |

| Pd(II) | Square-planar | 10.1 ± 0.5 | Cross-coupling catalysis |

X-ray crystallography of the Cu complex shows bond lengths of 1.95 Å (Cu-N) and 1.98 Å (Cu-O) .

Electrophilic Aromatic Substitution

Despite the deactivating pyrimidine ring, directed substitution occurs at position 4:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro | >95% para to O5 |

| Br₂/FeCl₃ | CH₂Cl₂, RT | 4-Bromo | 88% selectivity |

DFT calculations (B3LYP/6-311+G**) confirm the activation energy for nitration is 18.3 kcal/mol lower at position 4 vs. position 6 .

Photochemical Reactivity

Under UV irradiation (λ = 254 nm), the compound undergoes dimethylamino group demethylation:

Degradation Pathway:

texthν C6H9N3O → C5H7N3O + CH3OH

Quantum yield (Φ) = 0.12 ± 0.03 in acetonitrile. LC-MS analysis shows complete conversion after 120 min irradiation .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

| pH Range | Dominant Form | pKa Values |

|---|---|---|

| <3.2 | Oxonium (O5 protonated) | pKa1 = 2.8 |

| 3.2–8.5 | Neutral keto form | – |

| >8.5 | Deprotonated enolate | pKa2 = 9.1 |

¹H NMR studies in D₂O reveal downfield shifts of δ 8.3 → 8.7 ppm for H4 upon deprotonation .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of 2-(Dimethylamino)pyrimidin-5-ol is in the development of anticancer agents. Research indicates that compounds with similar pyrimidine structures can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. For example, certain derivatives have shown high potency against specific EGFR mutations while exhibiting reduced toxicity compared to traditional EGFR inhibitors .

Case Study: EGFR Inhibition

A study investigated the efficacy of this compound derivatives in inhibiting the L858R activating mutant of EGFR. The results demonstrated that these compounds could selectively target mutant receptors, leading to significant tumor reduction in preclinical models .

Biological Activities

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrimidine derivatives, including this compound, have shown potential in inhibiting inflammatory pathways such as those involving inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This suggests that they could be developed into therapeutic agents for inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Indomethacin | 9.17 | COX-1 |

Synthesis and Material Science

Synthetic Applications

In synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Novel Derivatives

A recent study highlighted a method for synthesizing novel pyrimidine derivatives using this compound as a starting material. The resulting compounds exhibited enhanced biological activity against cancer cell lines, showcasing the compound's versatility in drug development .

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)pyrimidin-5-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activities .

Comparación Con Compuestos Similares

2-Aminopyrimidine: Similar in structure but with an amino group instead of a dimethylamino group.

2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol: A derivative with additional methyl groups on the pyrimidine ring.

Uniqueness: 2-(Dimethylamino)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity compared to other pyrimidine derivatives .

Actividad Biológica

Overview

2-(Dimethylamino)pyrimidin-5-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With the molecular formula C6H9N3O, this compound is a pyrimidine derivative characterized by the presence of a dimethylamino group at the 2-position and a hydroxyl group at the 5-position. This unique substitution pattern contributes to its diverse biological effects.

The biological activity of this compound is primarily mediated through its ability to interact with specific molecular targets within cells. The compound can inhibit enzymes or disrupt nucleic acid synthesis, leading to altered cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as those related to cell proliferation and survival.

- Nucleic Acid Interaction : It can interfere with DNA or RNA synthesis, potentially leading to apoptosis in cancer cells.

- Hydrogen Bonding and π-π Interactions : These interactions enhance the binding affinity of the compound to target molecules, increasing its efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have reported its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values highlight its potency:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 6.5 |

| Candida albicans | 250 |

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its ability to induce cell death in cancerous cells has been linked to mechanisms involving apoptosis and cell cycle arrest. Notably, compounds derived from pyrimidine structures have shown effectiveness against various cancer types:

| Cancer Type | IC50 (ng/mL) |

|---|---|

| HER2-positive breast cancer | 81 ± 40 |

| EGFR-L858R mutant | 59 ± 30 |

| EGFR-T790M mutant | 49 ± 20 |

These findings indicate that derivatives of this compound may selectively target cancer cells while sparing normal cells, reducing potential side effects .

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. For example, lung tumor nodules were significantly decreased when treated with this compound at dosages of 15 mg/kg .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that modifications to the dimethylamino group can enhance biological activity. Compounds with electron-donating substituents at specific positions on the pyrimidine ring exhibited improved anti-inflammatory and anticancer properties .

Propiedades

IUPAC Name |

2-(dimethylamino)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6-7-3-5(10)4-8-6/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPCZOWQAYSIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468158 | |

| Record name | 2-(Dimethylamino)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72491-71-5 | |

| Record name | 2-(Dimethylamino)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.